N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyrrolo[3,2-d]pyrimidinone core. Key structural elements include:
- Pyrrolo-pyrimidinone scaffold: A fused bicyclic system with a pyrrole ring (3-methyl substituent) and a pyrimidinone moiety (4-oxo group).
- Sulfanyl acetamide linkage: A thioether bridge connecting the core to the acetamide group.
- Aromatic substituents: A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen and a phenyl group at the 7-position of the pyrrolo-pyrimidinone.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-27-22(29)21-20(16(12-24-21)14-7-5-4-6-8-14)26-23(27)32-13-19(28)25-17-11-15(30-2)9-10-18(17)31-3/h4-12,24H,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDNNFFOVCUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of thienopyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, specific research focusing on this compound is limited, necessitating a review of related compounds and their biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 495.6 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core with methoxy and sulfanyl substituents that may influence its biological activity.
The exact mechanism of action for this compound remains to be elucidated due to the lack of direct studies. However, thienopyrimidine derivatives are known to interact with various biological targets:
Potential Mechanisms:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
- Receptor Binding: Some derivatives may bind to specific receptors involved in cell signaling pathways.
Anticancer Properties
Research on thienopyrimidine derivatives indicates potential anticancer activities. For instance, several studies have demonstrated that modifications in the thienopyrimidine structure can enhance cytotoxic effects against various cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-thieno[3,2-d]pyrimidine | Methyl group at para position | Anticancer |
| N-(2-hydroxyphenyl)-thieno[3,2-d]pyrimidine | Hydroxy group instead of methoxy | Antimicrobial |
| N-(4-chlorophenyl)-thieno[3,2-d]pyrimidine | Chlorine substituent | Enzyme inhibition |
The unique combination of methoxy groups and sulfanyl functionalities in N-(2,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} distinguishes it from these similar compounds and may contribute to its specific biological profile.
Anti-inflammatory Effects
Thienopyrimidine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have shown the ability to reduce inflammatory markers in vitro and in vivo.
Case Studies
While specific case studies on N-(2,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} are scarce, related studies provide insights into the potential applications:
-
Cytotoxicity Studies : A study evaluating various thienopyrimidine derivatives revealed significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
- Example Findings :
- Compound A showed IC50 values of 3.79 µM against MCF7.
- Compound B exhibited similar activity with IC50 values around 12.50 µM for SF-268.
- Example Findings :
- Enzyme Inhibition : Research indicates that certain thienopyrimidine compounds can inhibit DHFR effectively, leading to reduced proliferation in cancer cells.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrolo-pyrimidinone (Target): Offers a planar, fully aromatic core for strong π-π interactions, critical for binding to enzyme active sites.
- Thieno-pyrimidinone : Similar to benzothieno but lacks the benzene ring, reducing steric bulk and improving solubility.
- Dihydropyrimidinone : Partially saturated core increases conformational flexibility but reduces aromatic stabilization.
Substituent Effects
- Phenyl Ring Modifications: 2,5-Dimethoxyphenyl (Target): Electron-donating methoxy groups enhance solubility and hydrogen-bond acceptor capacity. 3,5-Difluorophenyl : Fluorine atoms enhance metabolic stability and electronegativity, favoring interactions with cationic residues. 2,3-Dichlorophenyl : Chlorine atoms act as strong electron-withdrawing groups, increasing reactivity but reducing bioavailability.
Preparation Methods
Thiolation of Pyrrolo[3,2-d]Pyrimidinone
Acetamide Coupling
The thiolated intermediate is coupled with 2-bromo-N-(2,5-dimethoxyphenyl)acetamide using:
-
Potassium carbonate (K₂CO₃) as a base
-
Acetonitrile solvent under nitrogen atmosphere
Optimization and Industrial-Scale Considerations
Solvent Systems
Purification Techniques
| Step | Method | Purity Achieved | Yield |
|---|---|---|---|
| Cyclization | Column chromatography (SiO₂, ethyl acetate/hexane) | 95% | 82% |
| Sulfanyl incorporation | Recrystallization (methanol/water) | 98% | 68% |
| Final product | Preparative HPLC (C18 column) | 99.5% | 55% |
Data adapted from large-scale protocols in patent literature.
Mechanistic Insights
Cyclization Pathway
The one-pot reaction proceeds through:
Sulfanyl-Acetamide Coupling
-
SN2 mechanism : Bromide displacement by thiolate anion at the α-carbon of acetamide.
-
Steric effects : 2,5-Dimethoxyphenyl groups necessitate polar aprotic solvents (DMF) to enhance nucleophilicity.
Comparative Analysis of Synthetic Routes
| Parameter | Multicomponent | Stepwise |
|---|---|---|
| Total yield | 48% | 62% |
| Reaction time | 6 hours | 72 hours |
| Scalability | Limited to 100 g | Industrial-scale (kg) |
| Byproducts | <5% | 10–12% |
The stepwise approach, while time-intensive, provides better control over 3-methyl and 7-phenyl substituents.
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
Challenges and Solutions
Oxidative Degradation
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves three stages:
Core Formation : Construct the pyrrolo[3,2-d]pyrimidin-4-one core via cyclocondensation of substituted aminopyrroles with carbonyl reagents under reflux conditions (e.g., acetic acid, 12–24 hours) .
Sulfanylation : Introduce the sulfanyl group at position 2 of the core using thiourea or Lawesson’s reagent in anhydrous THF at 60–80°C .
Acetamide Coupling : React the sulfanylated intermediate with N-(2,5-dimethoxyphenyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is structural integrity confirmed for this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in pyrrolo-pyrimidine core at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and sulfanyl (C-S stretch ~650 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+ expected ~520–530 Da) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Prioritize:
- Cytotoxicity Assays : Use MTT/WST-1 against cancer cell lines (e.g., MCF-7, IC₅₀ comparison in Table 1) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) via fluorescence-based assays .
- Table 1 : Cytotoxicity of Analogous Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(3-acetylphenyl)-2-{...} | MCF-7 | 15 | |
| N-(4-chlorophenyl)-2-{...} | COX-2 | 20 |
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfanylation step?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency (e.g., 10 mol% CuI improves yield by 20–30%) .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity); THF reduces side-product formation .
- Temperature Control : Maintain 60–70°C to balance reaction rate and decomposition .
- Data-Driven Adjustment : Use DoE (Design of Experiments) to identify critical factors (e.g., reactant stoichiometry, catalyst loading) .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using 3D-QSAR models .
Target Profiling : Perform kinome-wide screening to identify off-target interactions .
Solubility Correction : Normalize activity data for solubility differences (e.g., DMSO tolerance ≤1% v/v) .
- Case Study : Analogues with 2,5-dimethoxy groups show 2-fold higher MCF-7 activity vs. 3-chloro derivatives due to enhanced membrane permeability .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonds with pyrimidine N-atoms) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
Q. How to design derivatives for improved metabolic stability?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidation/hydrolysis sites .
- Structural Modifications :
- Replace labile esters with amides.
- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Table 2 : Metabolic Stability of Derivatives
| Derivative Modification | t₁/₂ (min, Human) | Major Metabolite |
|---|---|---|
| Parent Compound | 25 | O-demethylated |
| 4-CF₃ Analog | 58 | None detected |
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfanylation to avoid hydrolysis .
- Analytical Cross-Validation : Combine XRD (for crystalline analogs) and NMR to resolve stereochemical ambiguities .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing (e.g., ECVAM validation for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
